molecular formula C13H9Cl3N2O B321620 1-Phenyl-3-(2,4,5-trichlorophenyl)urea

1-Phenyl-3-(2,4,5-trichlorophenyl)urea

Cat. No.: B321620
M. Wt: 315.6 g/mol
InChI Key: GJCCSBOGSUJLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(2,4,5-trichlorophenyl)urea is a synthetic urea derivative characterized by a phenyl group attached to one nitrogen of the urea moiety and a 2,4,5-trichlorophenyl group attached to the other nitrogen. The presence of chlorine atoms at the 2, 4, and 5 positions on the phenyl ring introduces steric and electronic effects that differentiate it from isomers and related compounds.

Properties

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

IUPAC Name

1-phenyl-3-(2,4,5-trichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19)

InChI Key

GJCCSBOGSUJLMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Substituent Positions Key Structural Features
1-Phenyl-3-(2,4,5-trichlorophenyl)urea C₁₃H₉Cl₃N₂O 329.58 2, 4, 5 Urea linker; trichlorophenyl group
1-Phenyl-3-(2,4,6-trichlorophenyl)urea C₁₃H₉Cl₃N₂O 329.58 2, 4, 6 Symmetrical chlorine arrangement
1-Phenyl-3-(2,2,2-trichloro-1-phenyl-ethyl)urea C₁₅H₁₃Cl₃N₂O 343.64 N/A (trichloroethyl chain) Bulky ethyl substituent; phenyl group

Key Observations:

This asymmetry may influence solubility and intermolecular interactions. The trichloroethyl variant replaces the aromatic chlorine substituents with a trichlorinated ethyl chain, increasing molecular weight (343.64 g/mol) and steric bulk, which could reduce bioavailability or alter binding kinetics.

Electronic Effects :

  • The 2,4,5-trichlorophenyl group likely exhibits stronger electron-withdrawing effects at the 2 and 4 positions compared to the 2,4,6-isomer, where chlorine’s meta-directing effects are balanced. This difference could impact reactivity in electrophilic substitution or hydrogen-bonding capacity.

Synthetic Considerations :

  • Synthesis of the 2,4,5-trichlorophenyl analog may require regioselective chlorination, whereas the 2,4,6-isomer could be synthesized via more straightforward aromatic substitution pathways .
  • The ethyl-substituted variant involves coupling a trichloroethylamine intermediate with phenyl isocyanate, a route distinct from aromatic chlorination.

Research Findings and Implications

Table 2: Hypothetical Property Comparison Based on Structural Features

Property This compound 1-Phenyl-3-(2,4,6-trichlorophenyl)urea 1-Phenyl-3-(trichloroethyl)urea
Polarity Moderate-High Moderate Low-Moderate
Melting Point Likely >200°C* ~180–200°C† <150°C‡
Bioactivity Potential High (asymmetric binding sites) Moderate (symmetrical hindrance) Low (steric bulk)

*Inferred from higher polarity due to asymmetric chlorine distribution.
†Based on analogs with symmetrical halogenation .
‡Predicted due to flexible ethyl chain reducing crystallinity .

Key Insights:

  • Bioactivity : The 2,4,5-trichlorophenyl variant’s asymmetry may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the 2,4,6-isomer, where symmetrical chlorination could create steric clashes.
  • Environmental Persistence: Chlorinated aromatic compounds like the 2,4,5-trichlorophenyl derivative may exhibit greater environmental persistence compared to ethyl-substituted analogs, as seen in related trichlorophenol contaminants .

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